(Z)-N-benzyl-2-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
Descripción
(Z)-N-benzyl-2-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a synthetic small molecule featuring a hybrid scaffold combining a 2-oxoindolin-3-ylidene core with a thioxothiazolidinone ring system. Its structure includes a benzyl group at the acetamide nitrogen and an isopropyl substituent on the thiazolidinone ring, which may influence solubility, metabolic stability, and target binding affinity. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., (E)-configured indolin-3-ylidene acetamides) have been studied for pharmacological activity, particularly as kinase inhibitors or cytotoxic agents .
Propiedades
IUPAC Name |
N-benzyl-2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14(2)26-22(29)20(31-23(26)30)19-16-10-6-7-11-17(16)25(21(19)28)13-18(27)24-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,27)/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRCMAIGNNYBPK-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
Substituent Effects on Activity: Electron-withdrawing groups (e.g., fluoro) at position 5 of the indolinone core correlate with moderate IC50 values (~5.8 µM), while electron-donating groups (e.g., methyl or amino) slightly enhance activity (IC50 ~5.4–5.6 µM) . The target compound’s thioxothiazolidinone ring introduces a sulfur atom and a ketone group, which may improve binding to cysteine-rich enzymatic pockets.
Stereochemical Considerations :
- All analogs in Table 1 adopt the E-configuration, whereas the target compound is Z-configured. This stereochemical inversion may alter molecular geometry and hydrogen-bonding interactions, though experimental data are needed to confirm its impact.
Methodological Comparisons
Structural Characterization
- Spectroscopy: Similar compounds (e.g., isorhamnetin-3-O-glycoside from Zygophyllum fabago) are characterized via UV, 1H-NMR, and 13C-NMR to confirm regiochemistry and functional groups . The target compound would likely require analogous techniques, with additional attention to the Z/E configuration via NOESY or X-ray crystallography.
- Crystallography : Programs like SHELXL and WinGX are widely used for refining crystal structures of small molecules, including resolving anisotropic displacement parameters and validating stereochemistry .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (Z)-N-benzyl-2-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide?
- The synthesis typically involves multi-step pathways, including:
- Knoevenagel condensation : Reaction of 3-formyl-indole derivatives with thiazolidinone precursors under reflux in acetic acid with sodium acetate as a catalyst to form the Z-isomer .
- Acetylation : Coupling of the intermediate with benzylamine derivatives using chloroacetic acid or anhydrides in solvents like DMF .
- Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regioselectivity of the Z-isomer (e.g., vinyl proton coupling constants ~12–14 Hz) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (±1 ppm accuracy) .
Q. What are the standard purity assessment protocols for this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water gradients .
- Elemental analysis : Confirms C, H, N, S content (±0.3% deviation from theoretical values) .
- Melting point analysis : Sharp melting ranges (±1°C) indicate high crystallinity .
Advanced Research Questions
Q. How can researchers optimize Z-isomer selectivity during synthesis?
- Reaction condition tuning :
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration .
- Catalysts : Use of piperidine or morpholine as bases enhances enolate formation and regioselectivity .
- Temperature : Lower reflux temperatures (70–80°C) reduce thermal isomerization .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping peaks in NMR)?
- Advanced NMR techniques :
- 2D NMR (COSY, HSQC) : Resolves proton-proton correlations and assigns quaternary carbons .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in complex spectra .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Derivatization : Modify the benzyl or isopropyl groups to assess steric/electronic effects on target binding .
- Enzyme inhibition assays :
- Kinase assays : Measure IC₅₀ values using ADP-Glo™ kits for kinases like CDK2 or EGFR .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., thiazolidinone interacting with ATP-binding pockets) .
- In vitro toxicity : MTT assays on HEK293 cells to determine selectivity indices .
Q. What methodologies address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 5 h to 30 min) and enhances reproducibility .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported piperidine) reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
